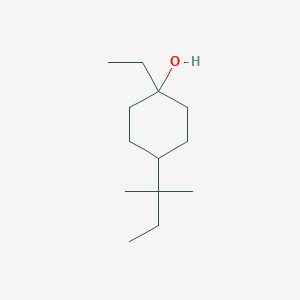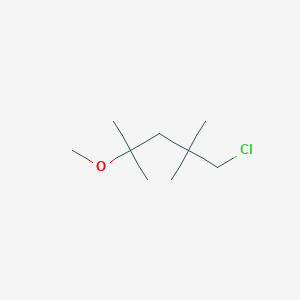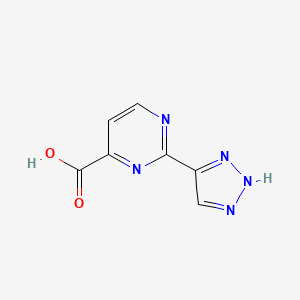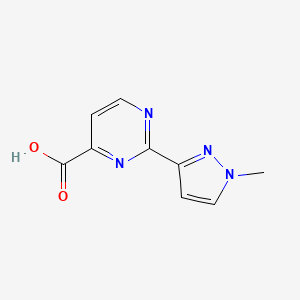
1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with an ethyl group and a 2-methylbutan-2-yl group, along with a hydroxyl group attached to the first carbon of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reduction. The process typically includes:
Step 1: Alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride.
Step 2: Further alkylation with 2-methylbutan-2-yl bromide.
Step 3: Reduction of the resulting ketone using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions: 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学的研究の応用
1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s hydrophobic regions may interact with lipid membranes, affecting membrane fluidity and permeability.
類似化合物との比較
1-Ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol can be compared with similar compounds such as:
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
- 4-Cyclohexyl-2-methylbutan-2-ol
Uniqueness:
- The presence of both an ethyl group and a 2-methylbutan-2-yl group on the cyclohexane ring makes this compound unique in terms of its steric and electronic properties, which can influence its reactivity and interactions with other molecules.
By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
特性
分子式 |
C13H26O |
|---|---|
分子量 |
198.34 g/mol |
IUPAC名 |
1-ethyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H26O/c1-5-12(3,4)11-7-9-13(14,6-2)10-8-11/h11,14H,5-10H2,1-4H3 |
InChIキー |
PTYDAFOFAGCRSI-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(CC1)C(C)(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}methanol](/img/structure/B13162460.png)
![3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13162467.png)
![[1-(Aminomethyl)-2-methylcyclohexyl]methanol](/img/structure/B13162477.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13162483.png)

![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13162493.png)

![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine hydrochloride](/img/structure/B13162500.png)
![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)


